Benzo[a]heptalene Acetamide Derivative;
CAS No.: 123643-51-6
Cat. No.: VC0053675
Molecular Formula: C21H20F3NO5S
Molecular Weight: 455.448
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 123643-51-6 |
|---|---|
| Molecular Formula | C21H20F3NO5S |
| Molecular Weight | 455.448 |
| IUPAC Name | 2,2,2-trifluoro-N-[(7S)-3-hydroxy-1,2-dimethoxy-10-methylsulfanyl-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl]acetamide |
| Standard InChI | InChI=1S/C21H20F3NO5S/c1-29-18-15(27)8-10-4-6-13(25-20(28)21(22,23)24)12-9-14(26)16(31-3)7-5-11(12)17(10)19(18)30-2/h5,7-9,13,27H,4,6H2,1-3H3,(H,25,28)/t13-/m0/s1 |
| Standard InChI Key | GNDJEEOMNARHHQ-ZDUSSCGKSA-N |
| SMILES | COC1=C(C=C2CCC(C3=CC(=O)C(=CC=C3C2=C1OC)SC)NC(=O)C(F)(F)F)O |
Introduction
Chemical Structure and Properties
Benzo[a]heptalene Acetamide Derivative features a complex molecular structure with the IUPAC name 2,2,2-trifluoro-N-[(7S)-3-hydroxy-1,2-dimethoxy-10-methylsulfanyl-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl]acetamide. The compound possesses a molecular formula of C21H20F3NO5S with a corresponding molecular weight of 455.448 g/mol. The core structure consists of a benzo[a]heptalene backbone, which is a polycyclic aromatic system containing a seven-membered ring fused with benzene rings.
The compound contains several key functional groups that contribute to its chemical properties and potential biological activities. These include a trifluoroacetamide group (-NHCOCF3), multiple methoxy groups (-OCH3), a hydroxyl group (-OH), and a methylsulfanyl group (-SCH3). The presence of these diverse functional groups creates distinct regions of polarity within the molecule, influencing its solubility, reactivity, and interaction with biological targets.
The structural characteristics of this compound are summarized in Table 1:
| Property | Value |
|---|---|
| CAS No. | 123643-51-6 |
| Product Name | Benzo[a]heptalene Acetamide Derivative |
| Molecular Formula | C21H20F3NO5S |
| Molecular Weight | 455.448 g/mol |
| IUPAC Name | 2,2,2-trifluoro-N-[(7S)-3-hydroxy-1,2-dimethoxy-10-methylsulfanyl-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl]acetamide |
| Standard InChI | InChI=1S/C21H20F3NO5S/c1-29-18-15(27)8-10-4-6-13(25-20(28)21(22,23)24)12-9-14(26)16(31-3)7-5-11(12)17(10)19(18)30-2/h5,7-9,13,27H,4,6H2,1-3H3,(H,25,28)/t13-/m0/s1 |
| Standard InChIKey | GNDJEEOMNARHHQ-ZDUSSCGKSA-N |
| SMILES | COC1=C(C=C2CCC(C3=CC(=O)C(=CC=C3C2=C1OC)SC)NC(=O)C(F)(F)F)O |
| PubChem Compound | 44368957 |
The benzo[a]heptalene core structure itself, without the additional functional groups, has a molecular formula of C16H12 and a molecular weight of 204.27 g/mol . Understanding this core structure provides insight into the backbone of the acetamide derivative and its inherent chemical properties.
Physical and Chemical Properties
The physical state of Benzo[a]heptalene Acetamide Derivative is typically a solid at room temperature, consistent with similar polycyclic compounds containing multiple functional groups. The presence of hydroxyl and methoxy groups contributes to potential hydrogen bonding capabilities, while the trifluoroacetamide group introduces unique electronic properties due to the electron-withdrawing nature of fluorine atoms.
The compound's stereochemistry is notable, with an S-configuration at the C-7 position where the acetamide group is attached. This stereochemical feature is significant for potential biological activity, as pharmacological effects often depend on specific three-dimensional molecular arrangements that interact precisely with biological targets.
Structure-Activity Relationship Analysis
Understanding the relationship between the chemical structure of Benzo[a]heptalene Acetamide Derivative and its biological activity is crucial for rational drug design and optimization. Several structural elements likely contribute to its potential therapeutic properties.
Key Structural Features and Their Contributions
The benzo[a]heptalene core provides a rigid scaffold that can influence receptor binding and molecular recognition. The seven-membered ring within this structure creates a distinct spatial arrangement that differentiates it from more common six-membered ring systems.
The trifluoroacetamide group (-NHCOCF3) contributes significantly to the compound's biological profile. Trifluoromethyl groups are known to enhance metabolic stability and modify electronic properties of molecules. In drug development, incorporation of fluorine often improves pharmaceutical properties by increasing lipophilicity and enhancing binding affinity to target proteins.
The hydroxyl group at the 3-position and methoxy groups at positions 1 and 2 create potential hydrogen bonding sites that may interact with biological targets. These functional groups can act as hydrogen bond donors or acceptors, facilitating specific interactions with proteins or nucleic acids.
The methylsulfanyl group at position 10 introduces additional lipophilicity and potential for interactions with hydrophobic pockets in target proteins. Sulfur-containing groups can also participate in unique interactions with protein residues, contributing to binding specificity.
Comparative Analysis with Related Compounds
Comparing Benzo[a]heptalene Acetamide Derivative with structurally related compounds provides insights into potential structure-activity relationships. For example, similar compounds containing the benzo[a]heptalene core but with different functional groups may exhibit varying biological activities, highlighting the importance of specific substituents.
A related compound, N-[(7R)-10-[[(1R,4aS)-1,4a-dimethyl-2,3,4,9,10,10a-hexahydrophenanthren-1-yl]methylamino]-1,2,3-trimethoxy-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl]acetamide, contains the benzo[a]heptalene core with different substituents. The differences in biological activity between these compounds could provide valuable information about the role of specific functional groups.
Similarly, comparing Benzo[a]heptalene Acetamide Derivative with 2-Demethyl-N-trifluoroacetyl-deacetylcolchicine, which also contains a trifluoroacetamide group, may yield insights into the contribution of this functional group to biological activity.
Research Findings and Analytical Methods
Research on Benzo[a]heptalene Acetamide Derivative and related compounds employs various analytical techniques to characterize their properties and biological activities. These methods are crucial for understanding the compound's structure, purity, and potential applications.
Spectroscopic Characterization
Spectroscopic techniques are essential for confirming the structure of Benzo[a]heptalene Acetamide Derivative. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the hydrogen and carbon atom environments within the molecule. Mass spectrometry confirms the molecular weight and can provide fragmentation patterns that support structural assignments.
Infrared spectroscopy is particularly useful for identifying functional groups, such as the carbonyl (C=O) stretching vibrations of the acetamide group and O-H stretching of the hydroxyl group. UV-visible spectroscopy can provide information about the extended π-electron system of the benzo[a]heptalene core.
Biological Assays and Findings
While specific biological assay data for Benzo[a]heptalene Acetamide Derivative is limited in the search results, research on similar compounds provides methodological approaches that could be applied to this compound.
For example, enzymatic inhibition assays have been used to evaluate the activity of acetamide derivatives against various targets. In one study of substituted acetamide derivatives, compounds were assessed for their ability to inhibit butyrylcholinesterase (BChE), an enzyme relevant to Alzheimer's disease . Similar assay approaches could be valuable for evaluating the potential of Benzo[a]heptalene Acetamide Derivative as an enzyme inhibitor.
Cell-based assays, including cell viability and proliferation assays, are commonly used to assess the anticancer potential of compounds. These assays could provide important information about the cytotoxicity and antiproliferative effects of Benzo[a]heptalene Acetamide Derivative against various cancer cell lines.
Computational Studies
Molecular modeling and computational studies represent valuable approaches for understanding the interaction of Benzo[a]heptalene Acetamide Derivative with potential biological targets. Techniques such as molecular docking, molecular dynamics simulations, and quantitative structure-activity relationship (QSAR) analyses can provide insights into binding modes and structure-activity relationships.
For instance, molecular docking studies could predict how Benzo[a]heptalene Acetamide Derivative might interact with specific protein targets based on its three-dimensional structure. These computational approaches can guide experimental design and help prioritize compounds for synthesis and biological evaluation.
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